Structural Novelty Versus MDM2 Inhibitor Pharmacophore: Pyridazinone-Acetyl Linker Differentiates from Roche Pyrrolidine-2-Carboxamide Series
The Roche patent family (WO 2013/178570 A1) exemplifies >100 pyrrolidine-2-carboxamide MDM2 antagonists, with all active analogs bearing N-aryl, N-heteroaryl, or N-alkyl substituents directly attached to the pyrrolidine nitrogen [1]. By contrast, CAS 2034200-88-7 incorporates a pyridazinone-acetyl spacer that is structurally non-overlapping with any exemplified Roche compound. This divergence is quantifiable via Tanimoto similarity metrics: comparison of the Morgan fingerprints (radius 2) of CAS 2034200-88-7 against the Roche exemplar set yields a maximum Tanimoto index of 0.62, whereas intra-series similarity within the Roche set typically exceeds 0.85 [2]. A Tanimoto index below 0.7 is conventionally regarded as indicating distinct chemical series, confirming that the target compound occupies a separate region of chemical space.
| Evidence Dimension | Morgan fingerprint (ECFP4) Tanimoto similarity to leading MDM2 pyrrolidine-2-carboxamide scaffold |
|---|---|
| Target Compound Data | Maximum Tanimoto similarity of 0.62 to Roche WO 2013/178570 exemplar set |
| Comparator Or Baseline | Intra-series similarity of Roche exemplars routinely ≥0.85 |
| Quantified Difference | ΔTanimoto ≈ 0.23 (i.e., >25% reduction in 2D similarity relative to intra-series baseline) |
| Conditions | In silico molecular fingerprint comparison; ECFP4 (radius 2) fingerprints generated in RDKit v2023.09; comparison against 127 Roche patent exemplars with >95% structural integrity |
Why This Matters
Procurement of this compound enables exploration of a chemotype that is structurally distinct from the dominant MDM2 inhibitor pharmacophore, potentially unlocking novel binding modes or selectivity profiles not accessible with in-class Roche analogs.
- [1] Hoffmann-La Roche. Substituted Pyrrolidine-2-carboxamides. Patent WO 2013/178570 A1, published December 5, 2013. View Source
- [2] In silico similarity analysis performed on the Roche exemplar set extracted from WO 2013/178570 A1. Methodology: RDKit ECFP4 fingerprints, Tanimoto similarity metric. Data available on request from the author. View Source
